molecular formula C11H13ClN2O4S B1402861 N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-chloropropanamide CAS No. 1211459-18-5

N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-chloropropanamide

Cat. No.: B1402861
CAS No.: 1211459-18-5
M. Wt: 304.75 g/mol
InChI Key: BCNYBSWVMALRQB-UHFFFAOYSA-N
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Description

N-{4-[(Acetylamino)sulfonyl]phenyl}-2-chloropropanamide is a sulfonamide derivative featuring a 2-chloropropanamide moiety linked to a para-substituted phenyl ring bearing an acetylamino sulfonyl group. This structural configuration confers unique physicochemical properties, such as moderate polarity due to the sulfonamide and acetyl groups, balanced by the lipophilic chloropropanamide chain.

Properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-2-chloropropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O4S/c1-7(12)11(16)13-9-3-5-10(6-4-9)19(17,18)14-8(2)15/h3-7H,1-2H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNYBSWVMALRQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-chloropropanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride to form N-acetyl-4-aminobenzenesulfonamide. This intermediate is then reacted with 2-chloropropanoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-chloropropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the chloropropanamide moiety can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, leading to the formation of sulfoxides or sulfones.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of solvents such as dichloromethane or ethanol and may require heating.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.

    Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

    Substitution Reactions: Products include substituted amides or thioamides.

    Oxidation and Reduction Reactions: Products include sulfoxides, sulfones, or reduced amides.

    Hydrolysis: Products include carboxylic acids and amines.

Scientific Research Applications

N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-chloropropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-chloropropanamide involves its interaction with specific molecular targets. The acetylamino and sulfonyl groups are key functional groups that can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The chloropropanamide moiety may also play a role in binding to target proteins or nucleic acids, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Structural and Molecular Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Hydrogen Bond Donors/Acceptors
Target Compound - C₁₁H₁₂ClN₂O₅S 346.79 Acetylamino sulfonyl, 2-chloropropanamide 3 donors, 7 acceptors
N-[4-(Aminosulfonyl)phenyl]-2-chloropropanamide 733796-11-7 C₉H₁₁ClN₂O₃S 262.71 Aminosulfonyl, 2-chloropropanamide 3 donors, 5 acceptors
2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide 923190-13-0 C₁₁H₁₅ClN₂O₃S 290.77 Ethyl linker, sulfamoylphenyl 2 donors, 5 acceptors
N-{4-[(acetylamino)sulfonyl]phenyl}-2-[(4-aminophenyl)thio]propanamide 931293-01-5 C₁₇H₁₉N₃O₄S₂ 393.48 Thioether linker, 4-aminophenyl 4 donors, 8 acceptors
Key Observations:

Acetylamino vs. Aminosulfonyl Groups: The target compound’s acetylamino sulfonyl group increases molecular weight and polarity compared to the aminosulfonyl group in N-[4-(Aminosulfonyl)phenyl]-2-chloropropanamide . The acetyl moiety may reduce hydrogen-bonding capacity relative to the primary amine but enhance lipophilicity (higher logP).

Thioether vs. Amide Linkages: The thioether group in N-{4-[(acetylamino)sulfonyl]phenyl}-2-[(4-aminophenyl)thio]propanamide increases molecular complexity and introduces sulfur-based electronic effects, which may influence redox stability or metabolic pathways .

Biological Activity

N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-chloropropanamide, a compound with potential pharmaceutical applications, has garnered attention for its biological activity. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

The chemical formula for this compound is C17_{17}H18_{18}N2_2O4_4S. The structure includes an acetylamino group and a sulfonyl moiety, which are critical for its biological interactions. The presence of the 2-chloro substituent on the propanamide backbone enhances its lipophilicity, potentially influencing its permeability across biological membranes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar compounds in the chloroacetamide class. For instance, a study screening various N-(substituted phenyl)-2-chloroacetamides demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida albicans .

Table 1: Antimicrobial Efficacy of Related Compounds

CompoundTarget OrganismActivity Level
N-(4-chlorophenyl) chloroacetamideStaphylococcus aureusHigh
N-(3-bromophenyl) chloroacetamideEscherichia coliModerate
N-(4-fluorophenyl) chloroacetamideCandida albicansModerate

The efficacy of these compounds is attributed to their ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes.

The biological activity of this compound is likely mediated through interactions with specific microbial targets. The sulfonamide group can mimic p-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, potentially inhibiting bacterial growth . Additionally, the acetylamino group may enhance binding affinity to target enzymes.

Case Studies

  • Antimicrobial Screening : A study involving the synthesis and testing of various N-substituted phenyl-2-chloroacetamides found that modifications in substituents significantly affected antimicrobial potency. Compounds with halogen substitutions exhibited enhanced lipophilicity and membrane permeability, leading to improved efficacy against resistant strains .
  • In Vivo Efficacy : In animal models, derivatives of chloroacetamides demonstrated significant reductions in infection rates caused by MRSA and other pathogens. These findings suggest that further development of this compound could yield effective therapeutic agents against resistant infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-chloropropanamide
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N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-chloropropanamide

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